N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclopropane carboxamide group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Cyclopropane Carboxamide Group: The final step involves the coupling of the thiadiazole derivative with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
- N-[2-(4-{[(2,4-difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide
Uniqueness
N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiadiazole ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2S2/c15-8-3-4-10(9(16)5-8)17-11(21)6-23-14-20-19-13(24-14)18-12(22)7-1-2-7/h3-5,7H,1-2,6H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSLPMSTHKSDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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